molecular formula C14H19Cl2NO B13747243 1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propenyl-, hydrochloride CAS No. 37483-78-6

1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propenyl-, hydrochloride

Cat. No.: B13747243
CAS No.: 37483-78-6
M. Wt: 288.2 g/mol
InChI Key: PESJDAHPOBHVED-UHFFFAOYSA-N
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Description

1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propenyl-, hydrochloride (CID 37763) is a benzoxepin-derived amine hydrochloride. Its molecular formula is C₁₄H₁₆ClNO, with a seven-membered benzoxepin ring fused to an aromatic benzene moiety. Key structural features include:

  • Substituents: A chlorine atom at position 8, a methyl group on the amine nitrogen, and a propenyl (allyl) group on the same nitrogen.
  • SMILES: CN(CC#C)C1CCCOC2=C1C=CC(=C2)Cl .
  • Predicted Physicochemical Properties: Collision cross-section (CCS) values for adducts range from 152.3 Ų ([M-H]⁻) to 166.4 Ų ([M+Na]+) .

Properties

CAS No.

37483-78-6

Molecular Formula

C14H19Cl2NO

Molecular Weight

288.2 g/mol

IUPAC Name

(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-methyl-prop-2-enylazanium;chloride

InChI

InChI=1S/C14H18ClNO.ClH/c1-3-8-16(2)13-5-4-9-17-14-10-11(15)6-7-12(13)14;/h3,6-7,10,13H,1,4-5,8-9H2,2H3;1H

InChI Key

PESJDAHPOBHVED-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CC=C)C1CCCOC2=C1C=CC(=C2)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Type Description Key Reagents/Conditions
1. Formation of Tetrahydrobenzoxepin Core Cyclization of a suitable hydroxyphenyl precursor with an alkyl side chain to form the oxepine ring Ring-closing metathesis catalysts (e.g., Grubbs catalyst), inert atmosphere
2. Selective Chlorination Electrophilic substitution to introduce chlorine at the 8-position of the benzoxepin ring Chlorinating agents such as N-chlorosuccinimide (NCS) or Cl2 under controlled conditions
3. Introduction of Amine Group Installation of the 5-amine substituent via nucleophilic substitution or Overman rearrangement Allylic trichloroacetimidates or amination reagents, base catalysts
4. N-Methylation and N-2-propenylation Alkylation of the amine nitrogen with methyl and propenyl groups Methyl iodide or methyl sulfate; propargyl bromide or allyl bromide; base (e.g., K2CO3)
5. Formation of Hydrochloride Salt Protonation of the amine to form the hydrochloride salt for stability and isolation HCl gas or HCl in organic solvent (e.g., ether)

This sequence aligns with synthetic approaches for similar benzoxepine derivatives, optimizing ring formation, substitution, and functionalization steps.

Reaction Conditions and Yields

Due to limited direct literature on this exact compound, yields and precise conditions are extrapolated from related benzoxepine syntheses:

Step Typical Conditions Yield Range (%) Notes
1. RCM at 40-60 °C under inert atmosphere 60-85 Catalyst loading and solvent choice critical
2. Chlorination at 0-25 °C, slow addition 70-90 Avoid over-chlorination
3. Amination at room temperature to 50 °C 50-75 Stereochemical control possible via Overman rearrangement
4. Alkylation under reflux in polar aprotic solvent 65-80 Sequential alkylations may be required
5. Salt formation at 0-10 °C Quantitative Facilitates purification and stability

Analytical and Characterization Considerations

  • Mass Spectrometry: Expected m/z for [M+H]+ ion is approximately 250.1, consistent with molecular formula C14H16ClNO.
  • NMR Spectroscopy: Key signals include aromatic protons of the benzoxepin ring, aliphatic protons of the tetrahydro ring, and characteristic signals for N-methyl and N-propenyl groups.
  • Purity Assessment: HPLC and elemental analysis confirm compound purity and chloride content.

Summary Table of Preparation Methods and Key Parameters

Preparation Step Methodology Reagents/Conditions Expected Outcome Reference Notes
Ring formation Ring-closing metathesis Grubbs catalyst, inert atmosphere Formation of tetrahydrobenzoxepin core
Selective chlorination Electrophilic aromatic substitution NCS or Cl2, low temperature 8-chloro substitution on benzoxepin ring
Amination Overman rearrangement or nucleophilic substitution Allylic trichloroacetimidates, base Installation of 5-amine group
N-Methyl and N-2-propenyl alkylation Alkylation with methyl and propenyl halides Methyl iodide, propargyl bromide, base N-substituted amine
Hydrochloride salt formation Protonation HCl gas or solution Stable hydrochloride salt

Research Findings and Source Diversity

  • The compound's synthesis is inferred from related benzoxepine derivatives due to a lack of direct published synthetic protocols.
  • Patents related to 8-chloro tetrahydrobenzazepine derivatives provide insight into synthetic intermediates and functionalization strategies applicable to benzoxepine analogs.
  • PubChem and chemical databases confirm molecular structure and properties but lack detailed synthetic data.
  • No direct literature or patent disclosing the exact synthesis of this compound was found, highlighting the need for further experimental work or proprietary knowledge for detailed procedures.

Chemical Reactions Analysis

Types of Reactions

1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propenyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated compounds.

Scientific Research Applications

1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propenyl-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzoxepin-5-amine, N-heptyl-2,3,4,5-tetrahydro-8,9-dimethyl-, hydrochloride (CAS 141123-93-5)

This compound shares the benzoxepin core but differs in substituents:

Parameter Target Compound (CID 37763) N-Heptyl Derivative (CAS 141123-93-5)
Molecular Formula C₁₄H₁₆ClNO C₁₉H₃₁NO·HCl
Substituents 8-Cl, N-methyl, N-propenyl 8,9-dimethyl, N-heptyl
Key Structural Differences Propenyl group (unsaturated alkyl) Heptyl chain (saturated alkyl), dimethyl
InChIKey ZQWCYPIZJFMIAP-UHFFFAOYSA-N IXAOKEQTSUIDRE-UHFFFAOYSA-N

Implications :

  • The target compound ’s propenyl group introduces unsaturation, which may influence metabolic stability or reactivity .

Comparison with Other Amine Hydrochlorides

Dosulepin Hydrochloride

A tricyclic antidepressant (TCA) with a dibenzothiepine core. Unlike the benzoxepin structure, dosulepin’s three-ring system confers distinct pharmacodynamic properties, such as serotonin/norepinephrine reuptake inhibition .

Fluoxetine Hydrochloride

A selective serotonin reuptake inhibitor (SSRI) with a phenylpropylamine structure. While chemically unrelated to benzoxepins, its hydrochloride salt form ensures improved solubility and bioavailability—a property shared with the target compound .

General Properties of Hydrochloride Salts

Hydrochloride salts are commonly used to enhance drug solubility and stability. For example:

  • Ortho-Toluidine Hydrochloride : Exhibits high water solubility (33.3 g/L at 25°C) and stability under acidic conditions .
  • Target Compound : Predicted CCS values suggest moderate polarity, aligning with typical amine hydrochlorides .

Biological Activity

1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propenyl-, hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound through various studies, highlighting its cytotoxic effects against cancer cell lines and its interactions with the central nervous system.

  • Molecular Formula : C₁₄H₁₈ClN₁O
  • SMILES : CN(CC=C)C1CCCOC2=C1C=CC(=C2)Cl
  • InChI : InChI=1S/C14H18ClNO/c1-3-8-16(2)13-5-4-9-17-14-10-11(15)6-7-12(13)14/h3,6-7,10,13H,1,4-5,8-9H2,2H3

Biological Activity Overview

Research indicates that benzoxepin derivatives exhibit significant biological activities. Notably, studies have shown that compounds similar to 1-benzoxepin-5-amine possess anticancer properties by inhibiting cellular growth in various cancer cell lines.

Anticancer Activity

A study evaluated several benzoxepin derivatives for their cytotoxicity against cancer cell lines such as HCT116 and MDA-MB231. The results demonstrated that compounds with specific substitutions exhibited low GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.5 to 8 nM. For instance:

  • Compound 6b : GI50 = 1.5 nM against HCT116 cells.
  • Compound 6g : GI50 = 250 nM.

These findings suggest that structural modifications significantly influence the cytotoxic potency of these compounds .

The mechanism underlying the anticancer activity of benzoxepins is primarily attributed to their interaction with microtubules. The compounds were shown to inhibit tubulin assembly with IC50 values ranging from 3.2 to 3.9 µM. This inhibition is critical for disrupting the mitotic spindle formation during cell division, leading to apoptosis in cancer cells .

Central Nervous System Activity

Pharmacological studies have also indicated that certain benzoxepin derivatives exhibit activity on the central nervous system (CNS). Specifically, some compounds have demonstrated neuroprotective effects and potential applications in treating CNS disorders .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzoxepins:

StudyCompoundCell LineGI50/IC50 (nM/µM)Observations
6bHCT1161.5Strong antiproliferative activity
6gMDA-MB231250Moderate activity
VariousCNS ModelsN/ANeuroactivity observed

Q & A

Q. Structural confirmation :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.1–3.5 ppm for methylene groups) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 238.08 for the free base) .
    Purity assessment :
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in H2O/acetonitrile) with UV detection at 254 nm. Retention times and peak area ratios help quantify impurities (<2% total) .

Advanced: How can computational models guide reaction optimization for this compound?

Integrate quantum chemical calculations (e.g., density functional theory, DFT) to:

  • Predict transition states and energetics of ring-closure reactions.
  • Screen solvents and catalysts (e.g., pKa-matched bases for deprotonation steps) .
    Example workflow :

Use Gaussian or ORCA software to simulate reaction pathways.

Validate predictions with small-scale experiments.

Optimize reaction conditions (e.g., temperature, solvent polarity) to reduce side products .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies in activity (e.g., receptor binding vs. functional assays) may arise from:

  • Variability in assay conditions (e.g., pH, cell lines).
  • Impurity profiles (e.g., residual solvents affecting results).
    Methodological solutions :
  • Conduct dose-response studies across multiple models (e.g., primary neurons vs. transfected cell lines).
  • Use LC-MS/MS to quantify compound stability in biological matrices .
  • Perform meta-analysis of published datasets to identify confounding variables (e.g., batch-to-batch variability) .

Advanced: What strategies ensure compound stability during long-term storage?

  • Storage : -20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Stability testing :
    • Accelerated degradation studies (40°C/75% RH for 1 month) with HPLC monitoring.
    • Identify degradation products (e.g., hydrolysis of the propenyl group) via LC-HRMS .
  • Buffer compatibility : Test solubility and stability in PBS (pH 7.4) and cell culture media .

Advanced: How to address challenges in enantiomeric separation for chiral analogs?

The compound’s benzoxepin core may exhibit chirality. For resolution:

  • Chiral HPLC : Use columns like Chiralpak IA-3 (hexane/isopropanol mobile phase) to separate enantiomers.
  • Dynamic kinetic resolution : Employ chiral catalysts (e.g., Ru-BINAP complexes) during synthesis to favor a single enantiomer .
    Validation : Compare optical rotation values with literature data or use circular dichroism (CD) spectroscopy .

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